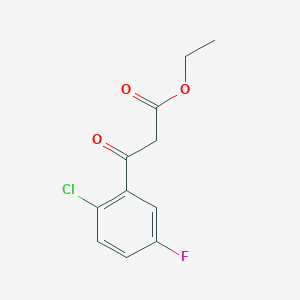

Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: Ethyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate.

Hydrolysis: 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity towards the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-(2-chlorophenyl)-3-oxopropanoate

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Ethyl 3-(2-bromophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

Ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article compiles various findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials, typically involving halogenated aromatic compounds and ethyl acetoacetate. The synthesis often yields a product that can be characterized by methods such as NMR and IR spectroscopy, confirming the presence of functional groups indicative of its structure.

The biological activity of this compound has been linked to several mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases, particularly caspase-3, which is crucial in the execution phase of apoptosis .

- Cell Cycle Arrest : Research indicates that this compound may cause G2/M phase arrest in cancer cells. This was evidenced by the downregulation of cyclin B1 and CDK1 proteins in treated cells, leading to inhibited cell proliferation .

- Inhibition of Tumor Growth : In vitro studies using the MTT assay have demonstrated that this compound shows potent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and H460 (lung cancer) with IC50 values often in the low micromolar range .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.93 | Apoptosis via caspase activation |

| HL-60 | 0.4 | G2/M phase arrest |

| H460 | 0.9 | Induction of apoptosis |

| A498 | >25 | Marginal toxicity |

The data indicate that while this compound is highly effective against certain cancer types, it exhibits reduced efficacy against others, suggesting a need for further optimization and study.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, enhancing our understanding of how modifications to the chemical structure can affect biological outcomes. For instance, analogs with different substituents on the aromatic ring showed varied potency against cancer cell lines, indicating that specific functional groups can significantly influence anticancer activity .

Additionally, ongoing research is focusing on elucidating the precise molecular targets affected by this compound. Preliminary findings suggest interactions with key proteins involved in cell cycle regulation and apoptosis pathways .

Eigenschaften

IUPAC Name |

ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCDLJMUHXSUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.